molecular formula C12H20IN3 B6640080 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide

1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide

Cat. No. B6640080
M. Wt: 333.21 g/mol
InChI Key: MEKJENYEDZMWSC-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide, also known as Efaroxan hydrochloride, is a pharmaceutical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of alpha-2 adrenergic receptor antagonists, which are known to have various physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide involves the reaction of 2-methylbenzylamine with ethyl isocyanate to form 1-ethyl-3-(2-methylphenyl)urea, which is then reacted with methyl isocyanate to form 1-ethyl-3-(2-methylphenyl)-2-methylurea. This compound is then reacted with guanidine to form 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine, which is finally reacted with hydroiodic acid to form the hydroiodide salt of the compound.

Starting Materials
2-methylbenzylamine, ethyl isocyanate, methyl isocyanate, guanidine, hydroiodic acid

Reaction
2-methylbenzylamine + ethyl isocyanate -> 1-ethyl-3-(2-methylphenyl)urea, 1-ethyl-3-(2-methylphenyl)urea + methyl isocyanate -> 1-ethyl-3-(2-methylphenyl)-2-methylurea, 1-ethyl-3-(2-methylphenyl)-2-methylurea + guanidine -> 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine, 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine + hydroiodic acid -> 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide

Mechanism Of Action

The primary mechanism of action of 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide hydrochloride is its antagonistic activity at the alpha-2 adrenergic receptors. These receptors are widely distributed in the body and are involved in various physiological processes, including the regulation of blood pressure, insulin secretion, and neurotransmitter release. By blocking these receptors, 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide hydrochloride can modulate these processes and produce its therapeutic effects.

Biochemical And Physiological Effects

1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide hydrochloride has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase insulin secretion and improve glucose tolerance in diabetic rats. It has also been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. Additionally, it has been shown to have antidepressant effects in models of depression.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide hydrochloride in lab experiments is its well-established pharmacological profile. Its mechanism of action and physiological effects have been extensively studied, making it a reliable tool for investigating various physiological processes. However, one limitation is that its effects may vary depending on the species and strain of animal used, as well as the dosage and route of administration.

Future Directions

There are several potential future directions for research on 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide hydrochloride. One area of interest is its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms underlying its therapeutic effects and to optimize its pharmacological properties.

Scientific Research Applications

1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in animal models. Additionally, it has been investigated for its potential use in the treatment of diabetes, hypertension, and other cardiovascular diseases.

properties

IUPAC Name

1-ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.HI/c1-4-14-12(13-3)15-9-11-8-6-5-7-10(11)2;/h5-8H,4,9H2,1-3H3,(H2,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKJENYEDZMWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NC)NCC1=CC=CC=C1C.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide

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